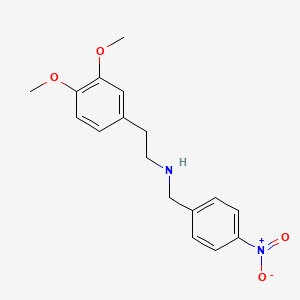![molecular formula C23H29NO5 B3865685 N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide](/img/structure/B3865685.png)
N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide
Overview
Description
N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, hydroxy, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dimethoxyphenyl group onto the oxane ring.
Attachment of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final coupling with the 4-hydroxyphenylmethyl group: This step involves a nucleophilic substitution reaction where the hydroxy group of the 4-hydroxyphenylmethyl compound reacts with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxane ring or the acetamide group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Quinones, aldehydes, and carboxylic acids.
Reduction: Alcohols, amines, and alkanes.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and hydroxy groups can form hydrogen bonds with active sites, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]acetamide
- N-[(4-hydroxyphenyl)methyl]acetamide
- 4-(3,4-dimethoxyphenyl)oxan-4-yl acetate
Uniqueness
N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide is unique due to the combination of its functional groups and the presence of the oxane ring. This structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-17(25)24(15-18-4-7-20(26)8-5-18)16-23(10-12-29-13-11-23)19-6-9-21(27-2)22(14-19)28-3/h4-9,14,26H,10-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCSIAQZHSENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)O)CC2(CCOCC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide](/img/structure/B3865605.png)
![2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B3865612.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3865620.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)
![2-[(2E)-2-[(2,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3865632.png)
![3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B3865639.png)
![1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3865644.png)

![2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B3865671.png)
![(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3865688.png)
![4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine](/img/structure/B3865694.png)
![2-[3-(4-Methoxyphenoxy)propylamino]ethanol](/img/structure/B3865703.png)
![4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine](/img/structure/B3865711.png)
